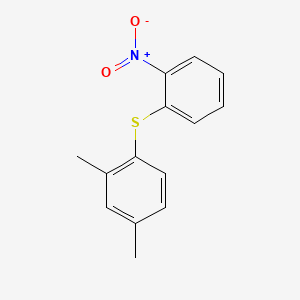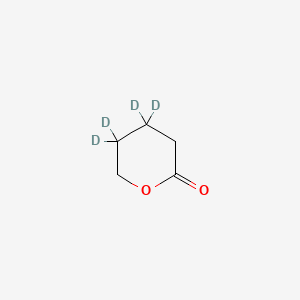
delta-Valerolactone-3,3,4,4-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-Valerolactone-3,3,4,4-D4 is a deuterated form of delta-valerolactone, a lactone used as a chemical intermediate in various industrial processes. This compound is characterized by the presence of deuterium atoms at the 3 and 4 positions, which makes it useful in scientific research, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Delta-Valerolactone-3,3,4,4-D4 can be synthesized through the Baeyer-Villiger oxidation of cyclopentanone using deuterated peroxy acids. The reaction typically involves the use of peroxybenzoic acid or m-chloroperoxybenzoic acid as oxidants . The reaction conditions include maintaining a temperature range of 0-25°C and using an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of delta-valerolactone involves the gas-phase oxidation of 1,5-pentanediol. The process includes evaporating 1,5-pentanediol and passing it over a catalyst at elevated temperatures to produce delta-valerolactone . For the deuterated version, deuterated 1,5-pentanediol would be used as the starting material.
化学反応の分析
Types of Reactions
Delta-Valerolactone-3,3,4,4-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces 5-hydroxyvaleric acid.
Reduction: Yields 1,5-pentanediol.
Substitution: Forms various substituted lactones depending on the nucleophile used.
科学的研究の応用
Delta-Valerolactone-3,3,4,4-D4 is used in a variety of scientific research applications:
Chemistry: As a precursor in the synthesis of biodegradable polymers and copolymers.
Biology: Used in metabolic studies involving isotopic labeling to trace biochemical pathways.
Medicine: Investigated for its potential in drug delivery systems due to its biodegradability.
Industry: Employed in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of delta-valerolactone-3,3,4,4-D4 involves its ability to undergo ring-opening polymerization, which is catalyzed by metal complexes. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies using techniques such as nuclear magnetic resonance spectroscopy . The molecular targets include enzymes and catalysts that facilitate the polymerization process.
類似化合物との比較
Similar Compounds
Gamma-Valerolactone: Another lactone used in similar applications but differs in the position of the lactone ring.
Epsilon-Caprolactone: Used in the production of polyesters and has a larger ring structure compared to delta-valerolactone.
Uniqueness
Delta-Valerolactone-3,3,4,4-D4 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows for more precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs.
特性
IUPAC Name |
4,4,5,5-tetradeuteriooxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OCC1([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
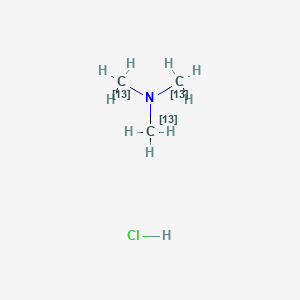
![(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione](/img/structure/B569309.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid](/img/structure/B569311.png)
![methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate](/img/structure/B569313.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)
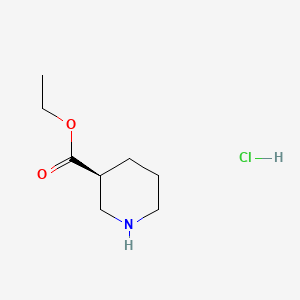
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
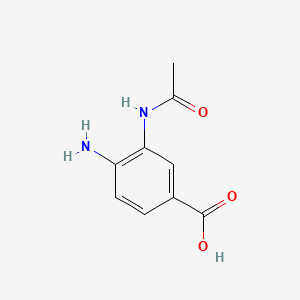
![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)
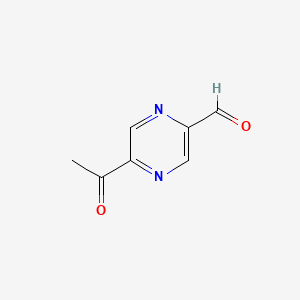
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
